molecular formula C18H21NOS B5738812 N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide

Cat. No.: B5738812
M. Wt: 299.4 g/mol
InChI Key: RTAWRRCIZQWIKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide” is an organic compound that belongs to the class of amides This compound features a propanamide backbone with two aromatic rings substituted with methyl groups and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide” typically involves the following steps:

    Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 3-bromopropanoic acid under appropriate conditions to form the amide bond.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the intermediate product with 4-methylthiophenol in the presence of a base such as sodium hydride.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

Chemistry

In chemistry, “N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide” can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology and Medicine

In biological and medical research, this compound could be investigated for its potential pharmacological properties. The presence of the amide and sulfanyl groups suggests it might interact with biological targets in unique ways, potentially leading to the development of new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of “N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide” would depend on its specific interactions with molecular targets. The amide group can form hydrogen bonds, while the aromatic rings and sulfanyl group can participate in hydrophobic interactions and electron transfer processes. These interactions can influence the compound’s binding affinity and specificity towards various biological targets.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide
  • N-(3,4-dimethylphenyl)-3-[(4-methoxyphenyl)sulfanyl]propanamide

Uniqueness

Compared to similar compounds, “N-(3,4-dimethylphenyl)-3-[(4-methylphenyl)sulfanyl]propanamide” has unique methyl substitutions on both aromatic rings, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-3-(4-methylphenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13-4-8-17(9-5-13)21-11-10-18(20)19-16-7-6-14(2)15(3)12-16/h4-9,12H,10-11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAWRRCIZQWIKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCC(=O)NC2=CC(=C(C=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.